

Key properties of 4-(4-Chlorophenyl)picolinic acid

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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)picolinic acid

CAS No.: 1258612-04-2

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Technical Monograph: **4-(4-Chlorophenyl)picolinic Acid** Subtitle: A Bi-Functional Scaffold for Auxinic Herbicide Design and Metalloenzyme Inhibition

Executive Summary

4-(4-Chlorophenyl)picolinic acid represents a privileged structural motif in both agrochemical and pharmaceutical discovery. Functioning primarily as a biaryl pyridine scaffold, it bridges two distinct mechanisms of action: the mimicry of indole-3-acetic acid (IAA) in plant signaling pathways and the bidentate chelation of zinc ions in metalloenzymes. This guide dissects the compound's physicochemical profile, validates a robust synthetic route via Suzuki-Miyaura cross-coupling, and elucidates its dual-use potential in targeting the TIR1/AFB5 auxin receptor family and zinc-dependent hydrolases (e.g., MMPs, NDM-1).

Part 1: Physicochemical Profile[1]

The utility of **4-(4-Chlorophenyl)picolinic acid** lies in its amphiphilic nature. The pyridine nitrogen and carboxylate provide water solubility and metal-binding affinity, while the 4-chlorophenyl moiety confers lipophilicity (LogP modulation) essential for membrane permeability and hydrophobic pocket occupancy.

Table 1: Calculated & Observed Properties

Property	Value (Approx.)	Relevance
Molecular Formula	C ₁₂ H ₈ ClNO ₂	Core scaffold identity.[1][2][3]
Molecular Weight	233.65 g/mol	Fragment-based drug discovery (FBDD) compliant (<300 Da).
pKa (Acid)	~3.8 – 4.2	Exists as a carboxylate anion at physiological pH (7.4).
pKa (Pyridine N)	~5.2	Weakly basic; capable of protonation in acidic environments.
LogP (Octanol/Water)	2.6 – 2.9	Moderate lipophilicity; suitable for passive transport across plant cuticles or BBB.
H-Bond Donors/Acceptors	1 / 3	Compliant with Lipinski's Rule of Five.
Chelation Mode	Bidentate (N, O)	Forms stable 5-membered chelate rings with Zn ²⁺ , Fe ²⁺ , Cu ²⁺ .

Part 2: Synthetic Protocol (Suzuki-Miyaura Coupling)

The most reliable route to 4-aryl picolinic acids is the palladium-catalyzed cross-coupling of a 4-halopicolinate with an arylboronic acid. The following protocol is optimized for yield and reproducibility, utilizing 4-bromo-2-picolinic acid methyl ester to avoid catalyst poisoning often seen with free carboxylic acids.

Reagents & Materials

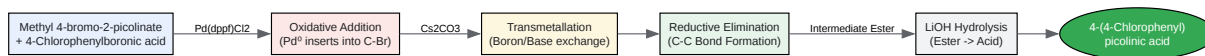
- Substrate A: Methyl 4-bromo-2-pyridinecarboxylate (1.0 equiv)

- Substrate B: 4-Chlorophenylboronic acid (1.2 equiv)[1]
- Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) – Chosen for resistance to oxidation compared to Pd(PPh₃)₄.
- Base: Cs₂CO₃ (3.0 equiv) – Cesium promotes transmetallation more effectively than potassium in hindered systems.
- Solvent: 1,4-Dioxane / Water (4:1 v/v)
- Atmosphere: Argon or Nitrogen (Strictly degassed)

Step-by-Step Workflow

- Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine Substrate A (1.0 mmol, 216 mg), Substrate B (1.2 mmol, 187 mg), and Cs₂CO₃ (3.0 mmol, 977 mg).
- Degassing: Add 1,4-Dioxane (8 mL) and Water (2 mL). Sparge the mixture with Argon for 15 minutes. Critical Step: Oxygen causes homocoupling of the boronic acid and catalyst deactivation.
- Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 41 mg) quickly under a positive stream of Argon. Seal the tube.
- Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.
- Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄ and concentrate.
- Hydrolysis (Ester Cleavage): Dissolve the crude ester in THF/MeOH/H₂O (1:1:1). Add LiOH (2.0 equiv). Stir at RT for 2 hours. Acidify to pH 3 with 1M HCl to precipitate the free acid.
- Purification: Recrystallize from Ethanol/Water or purify via reverse-phase HPLC (0.1% Formic Acid in Water/MeCN).

Visualizing the Synthetic Logic



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Figure 1: Catalytic cycle for the synthesis of the target scaffold. The use of Cs_2CO_3 facilitates the transmetalation step in the Suzuki-Miyaura cycle.

Part 3: Mechanistic Applications

The **4-(4-chlorophenyl)picolinic acid** structure is not merely a chemical curiosity; it is a "privileged scaffold" that interacts with specific biological domains.

A. Agrochemicals: Auxin Mimicry

This compound belongs to the synthetic auxin class (pyridine carboxylates).

- Mechanism: It acts as a "molecular glue," bridging the TIR1/AFB5 F-box protein and the Aux/IAA repressor proteins.
- Selectivity: The 4-aryl substitution (unlike the 3,6-dichloro pattern of Clopyralid) often shifts selectivity toward the AFB5 receptor sub-family, potentially circumventing resistance mechanisms developed against classical auxins like 2,4-D (which prefer TIR1).
- Effect: Binding triggers the ubiquitination and degradation of Aux/IAA repressors, leading to uncontrolled gene expression, epinasty, and plant death.

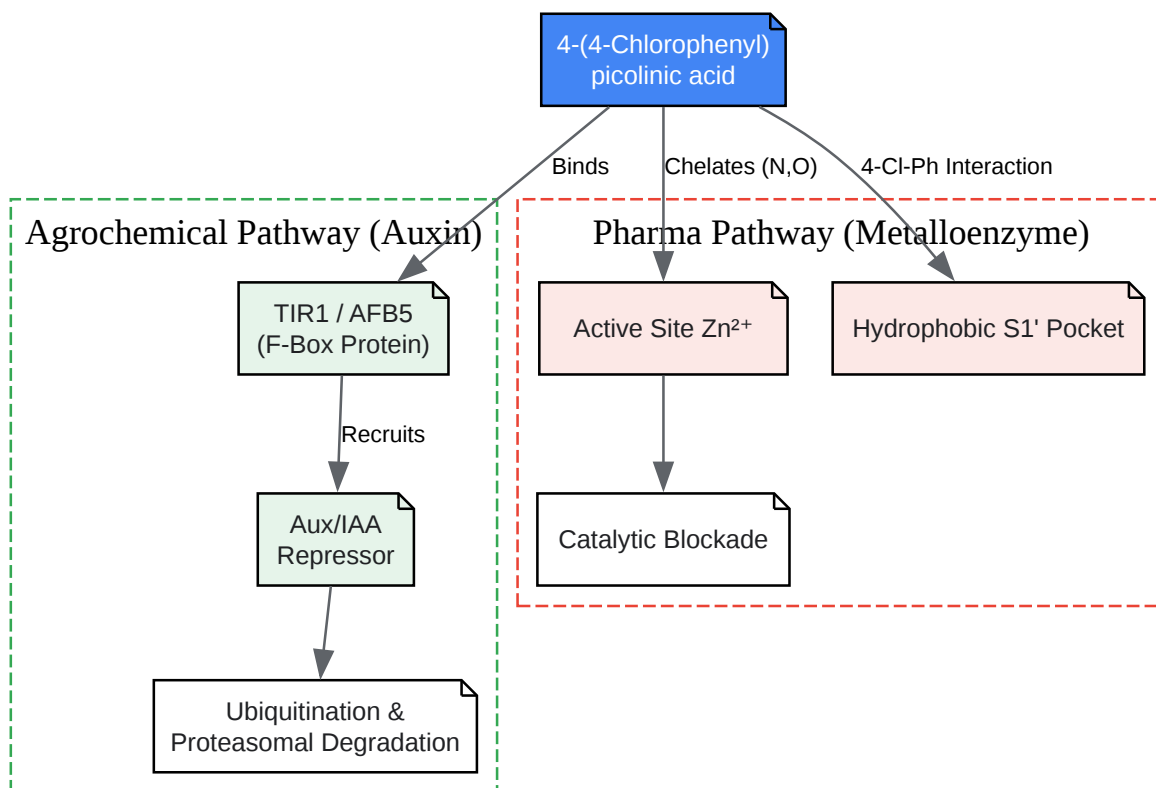
B. Pharmaceuticals: Metalloenzyme Inhibition

Picolinic acid is a classic Zinc-Binding Group (ZBG).

- Target: Zinc-dependent hydrolases, such as Matrix Metalloproteinases (MMPs) or New Delhi Metallo- β -lactamase-1 (NDM-1).
- Binding Mode: The nitrogen of the pyridine and the oxygen of the carboxylate coordinate the active site Zinc ion in a bidentate fashion.

- Role of the 4-Chlorophenyl Group: It occupies the hydrophobic S1' pocket of the enzyme, improving binding affinity (K_d) and selectivity over other metalloenzymes.

Mechanism of Action Diagram



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Figure 2: Dual-mode functionality. Left: Auxin signaling activation via receptor recruitment. Right: Enzyme inhibition via metal chelation and hydrophobic interaction.

Part 4: Analytical Characterization Standards

To validate the synthesis and purity of **4-(4-chlorophenyl)picolinic acid**, the following analytical signatures must be confirmed.

- ¹H NMR (DMSO-d₆, 400 MHz):
 - δ 13.5 (br s, 1H): Carboxylic acid proton.

- δ 8.7 (d, 1H): Pyridine H-6 (desielded by Nitrogen).
- δ 8.3 (s, 1H): Pyridine H-3 (ortho to COOH).
- δ 7.8 (d, 2H) & 7.6 (d, 2H): Para-substituted chlorophenyl AA'BB' system.
- HPLC Purity:
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
 - Mobile Phase: Gradient 5% -> 95% Acetonitrile in Water (+0.1% Formic Acid).
 - Retention Time: Expect elution later than unsubstituted picolinic acid due to the lipophilic chlorophenyl group.

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